molecular formula C15H14N4O2 B12419583 2-Hydroxy Nevirapine-d3

2-Hydroxy Nevirapine-d3

Cat. No.: B12419583
M. Wt: 285.32 g/mol
InChI Key: LFZSOJABLBVGRJ-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy Nevirapine-d3 is a deuterated analog of 2-Hydroxy Nevirapine, a metabolite of Nevirapine. Nevirapine is a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infections. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Nevirapine due to its stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy Nevirapine-d3 involves the incorporation of deuterium atoms into the molecular structure of 2-Hydroxy Nevirapine. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or the use of deuterated reagents in the synthesis process. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve high yields and purity. The production is carried out under stringent quality control measures to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy Nevirapine-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoid derivatives, which are electrophilic and can react with nucleophiles.

    Reduction: Reduction reactions can convert the compound back to its parent form or other reduced derivatives.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include Frémy’s salt and myeloperoxidase. The reactions are typically carried out in aqueous medium.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.

Major Products Formed:

    Oxidation: Quinoid derivatives and quinone-imine intermediates.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

2-Hydroxy Nevirapine-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Nevirapine.

    Metabolic Pathway Analysis: Helps in identifying and characterizing the metabolic pathways of Nevirapine.

    Toxicology Research: Used to investigate the toxicological effects and potential adverse reactions of Nevirapine and its metabolites.

    Drug Development: Assists in the development of new antiretroviral drugs by providing insights into the metabolism and action of existing drugs.

Mechanism of Action

2-Hydroxy Nevirapine-d3, like its parent compound Nevirapine, binds directly to the reverse transcriptase enzyme of HIV-1. This binding disrupts the enzyme’s catalytic site, inhibiting its RNA-dependent and DNA-dependent DNA polymerase activities. This prevents the replication of the HIV-1 virus, thereby reducing the viral load in infected individuals.

Comparison with Similar Compounds

    3-Hydroxy Nevirapine: Another metabolite of Nevirapine with similar properties but different metabolic pathways.

    Nevirapine: The parent compound used in HIV-1 treatment.

    Deuterated Analogs: Other deuterated forms of Nevirapine and its metabolites.

Uniqueness: 2-Hydroxy Nevirapine-d3 is unique due to its stable isotope labeling, which makes it an invaluable tool in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms provides enhanced stability and allows for precise tracking in biological systems, distinguishing it from non-deuterated analogs.

Properties

Molecular Formula

C15H14N4O2

Molecular Weight

285.32 g/mol

IUPAC Name

2-cyclopropyl-7-(trideuteriomethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),6,12,14-pentaene-5,10-dione

InChI

InChI=1S/C15H14N4O2/c1-8-7-11(20)17-14-12(8)18-15(21)10-3-2-6-16-13(10)19(14)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H,17,20)(H,18,21)/i1D3

InChI Key

LFZSOJABLBVGRJ-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CC(=O)NC2=C1NC(=O)C3=C(N2C4CC4)N=CC=C3

Canonical SMILES

CC1=CC(=O)NC2=C1NC(=O)C3=C(N2C4CC4)N=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.